molecular formula C8H7BrN2 B12860926 8-Bromo-3-methylimidazo[1,5-a]pyridine

8-Bromo-3-methylimidazo[1,5-a]pyridine

Cat. No.: B12860926
M. Wt: 211.06 g/mol
InChI Key: XDJPKFOZOPGWJM-UHFFFAOYSA-N
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Description

8-Bromo-3-methylimidazo[1,5-a]pyridine (CAS 1052271-64-3) is a high-value brominated heterocyclic compound serving as a versatile synthetic intermediate in advanced organic and medicinal chemistry research. The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in drug discovery, found in numerous biologically active molecules . This includes potent antitumor agents that inhibit topoisomerase II and other compounds with cytotoxic and immunosuppressant properties . The bromine atom at the 8-position provides a reactive handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, allowing researchers to introduce complex aryl and heteroaryl groups . This makes it an essential building block for constructing targeted libraries for pharmaceutical screening and for the development of novel ligands in catalysis and materials science . The compound is for research use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

8-bromo-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2/c1-6-10-5-8-7(9)3-2-4-11(6)8/h2-5H,1H3

InChI Key

XDJPKFOZOPGWJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=CC=C2Br

Origin of Product

United States

Advanced Synthetic Strategies for 8 Bromo 3 Methylimidazo 1,5 a Pyridine and Its Derivatives

Cycloaddition and Cyclocondensation Approaches to the Imidazo[1,5-a]pyridine (B1214698) Core

The construction of the fused imidazo[1,5-a]pyridine ring system is central to the synthesis of the target molecule. This is typically achieved through reactions that form the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) scaffold. Cycloaddition and cyclocondensation reactions are the most prevalent methods, utilizing precursors like 2-(aminomethyl)pyridines which react with a C1 electrophile to close the ring.

Metal-Catalyzed Cyclization Methodologies

Transition-metal catalysis provides efficient and versatile pathways to the imidazo[1,5-a]pyridine core, often under mild conditions.

Copper Catalysis : Copper catalysts are widely employed for these transformations. One notable method is the copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines. organic-chemistry.org This reaction proceeds via a C(sp³)–H amination in the presence of oxygen as a green oxidant, offering a rapid route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Another approach involves a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines, which yields 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org

Iron Catalysis : Iron catalysts offer a cost-effective and environmentally benign alternative. An iron-catalyzed C-H amination reaction has been developed for constructing various imidazole-fused ring systems, including imidazo[1,5-a]pyridines. organic-chemistry.org This method can be conducted in a green solvent like anisole, with water as the only byproduct. organic-chemistry.org

Table 1: Overview of Metal-Catalyzed Cyclization Methodologies
Catalyst SystemReaction TypeKey ReactantsKey FeaturesCitation
Copper(I)Transannulation / C(sp³)–H AminationN-heteroaryl aldehydes/ketones, AlkylaminesUses O₂ as a green oxidant. organic-chemistry.org
Copper/IodineDecarboxylative Cyclizationα-Amino acids, 2-BenzoylpyridinesProvides 1,3-disubstituted products. organic-chemistry.org
IronC-H Amination(e.g., 2-(aminomethyl)pyridine derivatives)Cost-effective; uses a green solvent. organic-chemistry.org

Metal-Free Cyclization Methodologies

To avoid the cost and potential toxicity of transition metals, several metal-free synthetic routes have been established.

Cyclocondensation with Activated Nitroalkanes : A robust method involves the cyclization of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated. beilstein-journals.org This reaction is conducted in a medium of polyphosphoric acid (PPA) and phosphorous acid under thermal conditions. beilstein-journals.org The nitroalkane effectively serves as a one-carbon synthon for the C3 position of the imidazole ring. For instance, the reaction between 2-(aminomethyl)pyridine and nitroethane at 160 °C yields 3-methylimidazo[1,5-a]pyridine. beilstein-journals.org

Denitrogenative Transannulation : Another metal-free approach is the denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O. organic-chemistry.org This reaction proceeds with high efficiency, where the choice of solvent plays a critical role in achieving quantitative yields. organic-chemistry.org

Sequential Oxidative Amination : Imidazo[1,5-a]pyridines can be synthesized through a sequential dual oxidative amination of C(sp³)–H bonds under ambient, metal-free conditions. organic-chemistry.org This process involves two oxidative C-N couplings and one oxidative dehydrogenation, removing a total of six hydrogen atoms. organic-chemistry.org

Ritter-Type Reaction Approaches to Imidazo[1,5-a]pyridines

The Ritter reaction traditionally involves the reaction of a nitrile with a source of a stable carbocation, such as an alkene or an alcohol in strong acid, to form an N-alkyl amide. wikipedia.org While not a classical approach for this specific heterocycle, a unique Ritter-type reaction has been developed for the synthesis of imidazo[1,5-a]pyridine analogs. This strategy involves a catalytic decarboxylative intramolecular cyclization. In this process, α-amino acids react with 2-benzoylpyridines, and the key step is believed to involve the formation of a nitrilium ion intermediate, characteristic of the Ritter reaction, which then undergoes intramolecular cyclization to form the fused heterocyclic system. acs.org

Multicomponent Reaction (MCR) Strategies for Imidazo[1,5-a]pyridine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a product that contains portions of all starting materials.

Picolinaldehyde-Based MCR : An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.org This method allows for the incorporation of diverse functionalities. organic-chemistry.org

Pyridyl Ketone-Based MCR : Another one-pot, three-component condensation involves the reaction of a dipyridyl ketone, an aldehyde, and ammonium acetate. semanticscholar.org This reaction can be promoted by lithium chloride under microwave irradiation, providing good yields of the desired imidazo[1,5-a]pyridine products. semanticscholar.org

Strategic Introduction of Bromine and Methyl Groups via Functionalization of Precursors

The synthesis of the specifically substituted 8-Bromo-3-methylimidazo[1,5-a]pyridine is most effectively achieved by employing a convergent strategy where the pyridine precursor already contains the desired bromine substituent. This approach ensures complete regiocontrol for the bromine placement.

The key precursor for this strategy is 5-bromo-2-(aminomethyl)pyridine . This intermediate can be synthesized from commercially available starting materials. For example, 2-amino-5-bromopyridine can be prepared by the bromination of 2-aminopyridine. orgsyn.org Alternatively, 5-bromo-2-methylpyridine, which can be synthesized from 5-amino-2-methylpyridine, google.com can undergo radical bromination at the methyl group using N-bromosuccinimide (NBS) to yield 5-bromo-2-(bromomethyl)pyridine. prepchem.com This bromomethyl derivative is then converted to the required 5-bromo-2-(aminomethyl)pyridine.

Once the key precursor is in hand, the final cyclization step introduces the 3-methyl group. Following the metal-free cyclocondensation methodology, 5-bromo-2-(aminomethyl)pyridine can be reacted with nitroethane in polyphosphoric acid to directly afford this compound. beilstein-journals.org

Table 2: Convergent Synthesis Strategy for this compound
StepReactionKey ReactantsProductCitation
1Precursor Synthesis5-bromo-2-methylpyridine, NBS5-bromo-2-(bromomethyl)pyridine prepchem.com
2Amination5-bromo-2-(bromomethyl)pyridine5-bromo-2-(aminomethyl)pyridine-
3Cyclocondensation5-bromo-2-(aminomethyl)pyridine, Nitroethane, PPAThis compound beilstein-journals.org

Regioselective Bromination of Imidazo[1,5-a]pyridine Scaffolds

An alternative to using pre-functionalized precursors is the direct halogenation of the imidazo[1,5-a]pyridine core. However, achieving regioselectivity can be challenging. While methods for the direct bromination of the related imidazo[1,2-a]pyridine isomer are well-documented, typically at the C3 position, specific protocols for the regioselective bromination of the imidazo[1,5-a]pyridine scaffold at the C8 position are less common in the literature. For other fused heterocyclic systems, reagents such as N-bromosuccinimide (NBS) are often used for electrophilic bromination. The feasibility and regioselectivity of such a reaction on a 3-methylimidazo[1,5-a]pyridine substrate would depend on the electronic characteristics of the ring system. Given the established reliability of building the core from a pre-brominated pyridine, this remains the more strategic and widely adopted approach for obtaining the 8-bromo isomer without ambiguity.

Introduction of Methyl Substituents

The introduction of a methyl group at the C3-position of the imidazo[1,5-a]pyridine core is a key step in the synthesis of the target compound. This transformation is typically achieved during the construction of the imidazole ring through the cyclocondensation of a substituted 2-(aminomethyl)pyridine precursor with a two-carbon building block.

One effective method involves the reaction of a suitably substituted 2-picolylamine with an electrophilically activated nitroalkane. beilstein-journals.org Specifically for the synthesis of a 3-methyl derivative, nitroethane serves as the source of the C1 and C3 carbons of the final heterocyclic ring, with the ethyl group's alpha-carbon becoming C1 and the methyl group becoming the C3 substituent. The reaction proceeds under harsh conditions, utilizing polyphosphoric acid (PPA) and phosphorous acid at elevated temperatures (e.g., 160 °C). beilstein-journals.org The proposed mechanism involves the activation of the nitroalkane by PPA, followed by nucleophilic attack by the primary amine of the 2-(aminomethyl)pyridine. Subsequent cyclization and elimination steps lead to the formation of the aromatic imidazo[1,5-a]pyridine ring. beilstein-journals.org

To synthesize this compound via this route, the required starting material would be (3-bromo-pyridin-2-yl)methanamine. The reaction is outlined in the table below.

Starting MaterialReagentConditionsProductYield
(3-bromo-pyridin-2-yl)methanamineNitroethanePolyphosphoric acid, Phosphorous acid, 160 °CThis compoundMedium to Good (by analogy) beilstein-journals.org

While direct C-H methylation of a pre-formed 8-bromoimidazo[1,5-a]pyridine ring is a conceptually attractive and atom-economical approach, such methods are often challenging and may lack the required regioselectivity. Research into C-H activation and functionalization is an active field, but established protocols for the direct C3-methylation of this specific scaffold are not widely reported. nih.gov Therefore, constructing the ring with the methyl group already destined for the C3-position remains the most reliable strategy.

Chemo- and Regioselectivity Control in this compound Synthesis

Achieving the correct chemo- and regioselectivity is paramount in the synthesis of this compound. The substitution pattern of the final molecule is dictated almost entirely by the choice of starting materials.

Regioselectivity: The formation of the imidazo[1,5-a]pyridine constitutional isomer, as opposed to the more common imidazo[1,2-a]pyridine, is controlled by the use of a 2-(aminomethyl)pyridine precursor instead of a 2-aminopyridine. In the former, the cyclization involves the exocyclic aminomethyl group, leading to the nitrogen bridgehead at position 4, which defines the [1,5-a] fusion.

The specific regiochemistry of the substituents on the pyridine ring is determined by the starting picolylamine. To obtain the 8-bromo derivative, the synthesis must begin with a pyridine ring brominated at the 3-position, which corresponds to the 8-position in the final bicyclic system. The methyl group's placement at the 3-position is a direct consequence of the cyclization chemistry with nitroethane, as described previously. beilstein-journals.org

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In this synthesis, the key challenge is to ensure that the bromo substituent remains intact throughout the reaction sequence. The conditions for cyclocondensation using PPA are harsh, involving high temperatures and strong acid. beilstein-journals.org The stability of the C-Br bond under these conditions is crucial for the success of the synthesis. Fortunately, aryl bromides are generally stable under these types of acidic cyclization conditions, allowing the reaction to proceed without significant dehalogenation. Other synthetic routes, such as those employing palladium-catalyzed cross-coupling reactions to build the ring or add substituents, would require careful planning to avoid unwanted reactions at the C-Br bond. nih.gov

Process Optimization and Scalability Considerations for this compound Production

Translating a laboratory-scale synthesis to a larger, industrial-scale process introduces numerous challenges that must be addressed through process optimization. Key considerations include reaction efficiency, safety, cost, and environmental impact.

For the synthesis of halogenated imidazo[1,5-a]pyridine derivatives, scalability has been demonstrated in related systems. For instance, the synthesis of an 8-chloro-6-(trifluoromethyl) derivative was successfully performed on a 100-gram scale. lew.ro While the specific reagents differ, the general principles of optimization are transferable.

Key Optimization Parameters:

ParameterLaboratory Scale ConsiderationLarge-Scale Challenge & Optimization Strategy
Reagents & Solvents Use of PPA as both solvent and catalyst. beilstein-journals.orgPPA is highly viscous, making stirring and heat transfer difficult on a large scale. The work-up requires neutralizing large amounts of acid. Strategy: Investigate alternative, milder cyclization catalysts and less viscous, recyclable solvents. Explore one-pot procedures to minimize intermediate isolation steps. lew.ro
Temperature Control Reaction at 160 °C in a small flask. beilstein-journals.orgMaintaining uniform temperature in a large reactor is critical to avoid side reactions and ensure consistent product quality. Exothermic or endothermic events must be managed. Strategy: Use of jacketed reactors with precise temperature control and monitoring. Gradual addition of reagents to control reaction rate.
Work-up & Purification Aqueous quench, neutralization with ammonia, and extraction with ethyl acetate. beilstein-journals.org Purification by column chromatography. nih.govHandling large volumes of aqueous and organic waste. Chromatography is not ideal for large quantities. Strategy: Optimize extraction procedures to minimize solvent use. Develop a purification protocol based on crystallization or recrystallization, which is more scalable and cost-effective than chromatography. google.com
Yield & Purity Moderate to good yields are often acceptable. beilstein-journals.orgMaximizing yield is crucial for economic viability. High purity is required to avoid costly purification steps. Strategy: Systematically vary reaction parameters (concentration, temperature, reaction time, stoichiometry) to maximize conversion and minimize by-product formation, as demonstrated in the optimization of related syntheses. lew.ro
Safety Standard laboratory precautions.Handling large quantities of corrosive acids (PPA) and potentially toxic reagents at high temperatures requires robust safety protocols and specialized equipment.

Reaction Pathways and Mechanistic Insights into 8 Bromo 3 Methylimidazo 1,5 a Pyridine Transformations

Reactivity of the Bromine Atom: Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions

The bromine atom at the C8 position is located on the electron-deficient pyridine (B92270) portion of the fused ring system. This position is analogous to a halogen on a standard pyridine ring, making it a prime site for substitution reactions, particularly those catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C8-Br bond in 8-Bromo-3-methylimidazo[1,5-a]pyridine is an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new C-C bond. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling to introduce various aryl or vinyl substituents at the C8 position. libretexts.org Studies on similarly structured bromo-heterocycles, like 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones, have shown successful Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids using palladium catalysts like XPhosPdG2/XPhos. nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Reaction
ReactantCoupling PartnerCatalyst SystemProduct
This compoundPhenylboronic AcidPd(PPh₃)₄, Na₂CO₃3-Methyl-8-phenylimidazo[1,5-a]pyridine

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org The 8-bromo position of the title compound is expected to be reactive under Buchwald-Hartwig conditions, allowing for the introduction of primary or secondary amines. wikipedia.org The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org Successful amination has been demonstrated for other bromo-heterocycles, such as 5-bromo-imidazo[2,1-b] Current time information in Pasuruan, ID.acs.orgorganic-chemistry.orgthiadiazole and 5-bromo-8-benzyloxyquinoline, using palladium catalysts with specialized phosphine (B1218219) ligands. ias.ac.inresearchgate.net

Table 2: Representative Palladium-Catalyzed Buchwald-Hartwig Amination
ReactantCoupling PartnerCatalyst SystemProduct
This compoundMorpholinePd₂(dba)₃, BINAP, NaOtBu8-(Morpholin-4-yl)-3-methylimidazo[1,5-a]pyridine

Other Transition Metal-Catalyzed Functionalizations

While palladium is dominant, other transition metals, particularly copper, are also effective for functionalizing aryl halides. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a cost-effective alternative for forming C-N, C-O, and C-S bonds. It has been shown that copper catalysts can effectively promote C-N cross-coupling reactions with bromo-precursors that may be less reactive under other conditions. nih.gov Therefore, this compound could likely be functionalized using copper-catalyzed methods to introduce a range of nucleophiles.

Table 3: Representative Copper-Catalyzed Amination Reaction
ReactantCoupling PartnerCatalyst SystemProduct
This compoundAnilineCuI, L-proline, K₂CO₃N-Phenyl-3-methylimidazo[1,5-a]pyridin-8-amine

Reactivity at the Imidazole (B134444) and Pyridine Rings of this compound

The fused imidazo[1,5-a]pyridine (B1214698) ring system contains two distinct heterocyclic rings with differing electronic properties, leading to regioselective reactivity.

Electrophilic Aromatic Substitution

The imidazo[1,5-a]pyridine system is considered a π-excessive heterocycle, making it susceptible to electrophilic attack. However, the reactivity is concentrated on the five-membered imidazole ring, as the six-membered pyridine ring is electron-deficient due to the electronegative nitrogen atom. quora.com For pyridine itself, electrophilic substitution is difficult and requires harsh conditions, typically occurring at the C3 position. quora.com

In the imidazo[1,5-a]pyridine core, the C1 and C3 positions of the imidazole ring are the most nucleophilic and thus the most reactive sites for electrophiles. Research has shown that reactions with electrophiles like ninhydrin (B49086) can lead to substitution at both C1 and C3. researchgate.net Furthermore, metal-free C-H functionalization using formaldehyde (B43269) as a methylene (B1212753) source proceeds via electrophilic attack at the C1 position to form bis(imidazo[1,5-a]pyridin-1-yl)methanes. nih.gov In this compound, the C3 position is blocked by a methyl group, which would further direct incoming electrophiles, such as halogens or nitrating agents, to the C1 position.

Table 4: Representative Electrophilic Aromatic Substitution Reaction
ReactantReagentConditionsProduct
This compoundN-Bromosuccinimide (NBS)CH₂Cl₂, rt1,8-Dibromo-3-methylimidazo[1,5-a]pyridine

Nucleophilic Additions

In contrast to electrophilic substitution, nucleophilic attack is favored on the electron-deficient pyridine ring.

N-Alkylation: The pyridine nitrogen (N4) is a nucleophilic site and can readily react with alkyl halides in an SN2 reaction to form a quaternary imidazo[1,5-a]pyridinium salt. auctr.edu This process, known as quaternization, makes the ring system even more electron-deficient and can activate it towards subsequent nucleophilic attack.

Nucleophilic Addition to the Ring: Direct nucleophilic substitution of a hydride on the pyridine ring is generally difficult. However, the formation of a pyridinium (B92312) salt enhances the electrophilicity of the ring carbons, allowing for the addition of nucleophiles. Alternatively, strong nucleophiles such as organolithium or Grignard reagents can add to the ring. In a notable example, the reaction of imidazo[1,5-a]pyridine with the electrophile ninhydrin is mechanistically described as a nucleophilic addition of the C1/C3 position of the heterocycle to the carbonyl group of ninhydrin. researchgate.net

Oxidative and Reductive Transformations of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine nucleus can undergo both oxidative and reductive transformations, although care must be taken to maintain the integrity of the aromatic system.

Oxidative Transformations: The fused ring system is relatively stable to oxidation, as demonstrated by many synthetic procedures that employ oxidative cyclization to form the core. organic-chemistry.orgrsc.org However, specific sites can be targeted for oxidation.

N-Oxidation: The pyridine nitrogen (N4) can be oxidized to an N-oxide using reagents like m-CPBA or hydrogen peroxide, a common reaction for pyridine and its derivatives.

Side-Chain Oxidation: The methyl group at the C3 position could potentially be oxidized to a hydroxymethyl or carboxyl group using strong oxidizing agents, although such conditions might risk degrading the heterocyclic rings.

Reductive Transformations: The pyridine ring is more susceptible to reduction than the imidazole ring.

Catalytic Hydrogenation: The pyridine portion of the molecule can be selectively reduced via catalytic hydrogenation (e.g., using H₂ over a Pd/C or PtO₂ catalyst). This would yield the corresponding 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine. The reduction of a benzyloxy-substituted quinoline (B57606) to the corresponding hydroxy-tetrahydroquinoline via catalytic hydrogenation serves as a good precedent for this type of transformation. ias.ac.in

Reductive Debromination: A common side reaction during catalytic hydrogenation of aryl bromides is reductive debromination, where the C-Br bond is cleaved and replaced with a C-H bond. This would lead to the formation of 3-methylimidazo[1,5-a]pyridine.

Intermediate Characterization and Trapping Experiments

Detailed information from intermediate characterization or trapping experiments for reactions involving this compound is not present in the currently available scientific literature. Although plausible intermediates are sometimes proposed in general synthetic routes for the imidazo[1,5-a]pyridine scaffold, nih.gov specific experimental evidence from trapping studies or spectroscopic characterization of intermediates for the title compound has not been reported.

Based on the available search results, it is not possible to generate a scientifically accurate article focusing solely on the advanced spectroscopic and chromatographic characterization of "this compound." The provided search results lack the specific experimental data (such as NMR chemical shifts, coupling constants, mass spectrometry fragmentation patterns, IR/Raman peaks, X-ray crystallographic data, and chromatographic conditions) required to thoroughly address the detailed outline for this particular compound.

The search results contain information on related but structurally distinct molecules, including:

8-Bromo-3-methylimidazo[1,2-a]pyridine , an isomer of the target compound.

8-Bromo-3-methyl-1-phenylimidazo[1,5-a]pyridine , a derivative with a different substitution pattern.

Other imidazo[1,2-a]pyridines and different heterocyclic systems.

Extrapolating data from these different compounds to describe this compound would be scientifically inaccurate and would not meet the requirements for a thorough and factual article. Generating the requested content requires access to specific scholarly articles or databases that have published the characterization data for this exact molecule, which were not found in the search.

Computational and Theoretical Investigations into the Structure and Reactivity of 8 Bromo 3 Methylimidazo 1,5 a Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed insights into molecular properties at the electronic level. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for studying molecules of pharmaceutical interest. DFT calculations on the imidazo[1,5-a]pyridine (B1214698) core and its derivatives can be used to optimize the molecular geometry, determine electronic properties, and predict spectroscopic signatures. nih.govresearchgate.net

The electronic nature of 8-Bromo-3-methylimidazo[1,5-a]pyridine dictates its reactivity and intermolecular interactions. DFT calculations are employed to map its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

For instance, in studies of similar bromo-substituted imidazopyridine derivatives, the HOMO is often localized on the fused ring system, indicating it as the likely site for electrophilic attack, while the LUMO may be distributed across the rings. researchgate.net The electron-withdrawing bromine atom and the electron-donating methyl group significantly influence the charge distribution across the molecule. This distribution can be visualized using molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 1: Calculated Electronic Properties of a Representative Imidazopyridine Derivative This table presents theoretical data for a structurally related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, to illustrate the typical output of DFT calculations.

ParameterValue
HOMO Energy-6.21 eV
LUMO Energy-1.87 eV
Energy Gap (ΔE)4.34 eV
Dipole Moment3.54 Debye

Data sourced from DFT calculations performed at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Computational methods can predict spectroscopic data with a useful degree of accuracy. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical Infrared (IR) spectrum can be generated. This allows for the assignment of specific vibrational modes (e.g., C-H stretch, C=N stretch) to peaks observed in an experimental spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical values, when compared with experimental data, serve as a powerful tool for structural verification. Discrepancies between predicted and observed spectra can reveal subtle conformational or electronic effects not initially considered.

Mechanistic Pathway Elucidation through Transition State Modeling and Reaction Energy Profiles

DFT calculations are invaluable for exploring the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in further functionalization reactions, such as C-H activation or cross-coupling at the bromine-substituted position.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of its dynamic behavior. An MD simulation tracks the motions of atoms in a molecule over time by solving Newton's equations of motion.

For this compound, MD simulations can reveal its conformational flexibility. By simulating the molecule in different environments (e.g., in a water box or embedded in a lipid bilayer), researchers can study how intermolecular interactions with solvent or biological macromolecules influence its shape and orientation. This is particularly relevant in drug discovery, where understanding how a ligand binds to and behaves within a protein's active site is crucial.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. These models are built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors, often derived from DFT calculations (such as HOMO/LUMO energies, atomic charges, dipole moment), quantify various electronic and steric features.

For the imidazo[1,5-a]pyridine family, a QSRR model could be developed by synthesizing a library of derivatives and measuring their reaction rates for a specific transformation. By correlating the experimental reactivity data with the calculated descriptors, a predictive model can be constructed. This model could then be used to estimate the reactivity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis.

Virtual Screening for Chemical Space Exploration

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net Starting with a core scaffold like this compound, vast virtual libraries can be generated by computationally adding different substituents at various positions.

These virtual compounds are then docked into the three-dimensional structure of a target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the strength of the interaction, typically by assigning a score. acs.org Molecules with the best scores are considered "hits" and are prioritized for synthesis and experimental testing. This in silico approach allows for the rapid and cost-effective exploration of a vast chemical space, significantly accelerating the initial stages of drug discovery. nih.govresearchgate.netrsc.org

Role of 8 Bromo 3 Methylimidazo 1,5 a Pyridine As a Versatile Synthetic Building Block and Chemical Scaffold in Diverse Research Areas

Precursor for the Synthesis of Novel Heterocyclic Systems and Complex Molecules

The imidazo[1,5-a]pyridine (B1214698) framework is well-established as a versatile starting point for the synthesis of more complex molecular architectures. General synthetic routes to access the core structure are often straightforward, involving methods like the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.org Researchers have also developed efficient, one-pot, three-component coupling reactions to produce imidazo[1,5-a]pyridinium salts, which are direct precursors to other functional molecules. organic-chemistry.org Furthermore, the core structure can undergo functionalization, such as C-H activation for methylene (B1212753) insertion, to create bridged bis-imidazo[1,5-a]pyridine systems. nih.gov

However, a detailed review of scientific databases indicates a lack of specific studies detailing the use of 8-Bromo-3-methylimidazo[1,5-a]pyridine as a precursor or building block for the synthesis of other novel heterocyclic systems or complex molecules. While the bromine atom at the C8 position and the methyl group at the C3 position would be expected to influence reactivity and provide handles for cross-coupling reactions or further derivatization, specific examples of such transformations originating from this particular compound are not prominently documented in the available literature.

Application in Ligand Design for Coordination Chemistry and Organometallic Catalysis

The imidazo[1,5-a]pyridine scaffold is a privileged structure in the design of ligands for coordination chemistry and organometallic catalysis. researchgate.netmdpi.com Its derivatives have been successfully employed to create ligands that form stable complexes with a variety of transition metals, which in turn are used in catalytic organic transformations. researchgate.netacs.org

Despite the broad utility of the parent scaffold, specific applications of This compound in ligand design are not extensively reported. The electronic and steric properties imparted by the 8-bromo and 3-methyl substituents could theoretically be used to fine-tune the behavior of a resulting metal complex, but dedicated research on this specific derivative is not found in the searched literature.

The imidazo[1,5-a]pyridine skeleton is a highly versatile platform for a specific class of ligands known as N-heterocyclic carbenes (NHCs), particularly imidazo[1,5-a]pyridin-3-ylidenes (ImPy). researchgate.netresearchgate.net These NHCs are recognized as powerful ligands in organometallic catalysis due to their strong σ-donating properties and the rigid geometry of the bicyclic system, which allows for precise steric control around the metal center. researchgate.netmdpi.com The electronic character of these carbenes can be modified by substituents on the backbone, influencing their π-accepting capabilities. researchgate.net Chiral versions of these ligands have been developed for highly enantioselective catalysis. acs.org Mesoionic carbenes have also been synthesized from related imidazo[1,5-a]pyridine precursors. researchgate.net

While the ImPy framework is a cornerstone of modern NHC chemistry, there is no specific mention in the reviewed literature of This compound being used as a precursor to develop a corresponding NHC or mesoionic carbene ligand. The influence that an 8-bromo substituent would have on the electronic properties (e.g., π-accepting character) of the resulting carbene has not been documented.

Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, creating a highly stable coordination environment. This stability makes them valuable in a wide range of catalytic applications. While various heterocyclic backbones are used to construct pincer scaffolds nih.gov, and pyridine-chelated imidazo[1,5-a]pyridine NHCs have been developed as bidentate C,N-ligands mdpi.com, there is no available research that describes the incorporation of the This compound moiety into a pincer ligand architecture.

Contribution to Chemical Library Synthesis for Fundamental Discovery

The imidazo[1,5-a]pyridine framework is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govbeilstein-journals.org This structural motif's inherent pharmacological relevance makes it an attractive starting point for the synthesis of chemical libraries aimed at fundamental biological discovery. The systematic creation of libraries of related compounds allows researchers to explore structure-activity relationships (SAR) and identify novel modulators of biological processes. This compound, in particular, serves as a highly valuable starting material for such endeavors, providing a robust core structure that can be methodically elaborated to generate a multitude of derivatives for high-throughput screening and other discovery platforms.

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy that aims to generate collections of structurally diverse small molecules to probe biological functions. broadinstitute.org This approach relies on the use of versatile chemical scaffolds that can be readily and systematically modified to explore a broad area of chemical space. This compound is an exemplary scaffold for DOS due to its inherent structural features that allow for controlled, multi-directional diversification.

The utility of this compound in DOS stems primarily from the presence of the bromine atom at the 8-position. This halogen serves as a versatile synthetic handle for a wide range of metal-catalyzed cross-coupling reactions. rsc.orgnih.gov Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings enable the introduction of a vast array of chemical functionalities at this specific position. By employing a diverse set of building blocks in these reactions, a large library of analogs can be rapidly synthesized from a single, common intermediate. This allows for the systematic variation of steric and electronic properties around the core scaffold, a key principle in the construction of a high-quality chemical library.

The table below illustrates potential diversification reactions starting from the 8-bromo position, which are fundamental to its role in DOS.

Reaction Type Reagent/Catalyst System Introduced Functional Group Potential for Diversity
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids, Pd CatalystAryl, HeteroarylIntroduction of a wide range of substituted aromatic and heterocyclic systems. mdpi.com
Buchwald-Hartwig AminationAmines, Pd CatalystPrimary/Secondary/Tertiary AminesAccess to various amine derivatives, modulating basicity and hydrogen bonding capacity. researchgate.net
Sonogashira CouplingTerminal Alkynes, Pd/Cu CatalystsAlkynylCreation of rigid, linear extensions from the scaffold.
Stille CouplingOrganostannanes, Pd CatalystAlkyl, Alkenyl, ArylVersatile method for carbon-carbon bond formation.
Heck CouplingAlkenes, Pd CatalystAlkenylIntroduction of unsaturated side chains.
CyanationCyanide source, Pd or Cu CatalystCyanoIntroduction of a nitrile group, a versatile synthetic intermediate.

This table presents examples of common cross-coupling reactions used to functionalize aryl halides, demonstrating the synthetic versatility of the 8-bromo group.

This strategic functionalization enables the creation of a library where each member possesses the same imidazo[1,5-a]pyridine core but differs in the nature of the substituent at the 8-position, thereby achieving the goals of diversity-oriented synthesis.

Exploration of Novel Chemical Space

The exploration of novel chemical space is a critical objective in modern drug discovery and chemical biology, as it can lead to the identification of compounds with unprecedented biological activities or mechanisms of action. nih.gov Chemical libraries based on the this compound scaffold are powerful tools for this purpose. The imidazo[1,5-a]pyridine core itself represents a specific, biologically relevant region of chemical space. nih.gov By systematically modifying this core, chemists can generate a dense and focused library that thoroughly explores the immediate vicinity of this scaffold.

The strategic introduction of diverse substituents via the 8-bromo handle allows for the fine-tuning of key molecular properties that govern biological activity, such as:

Molecular Shape and Topology: Introducing bulky or flexible groups can probe different regions of a biological target's binding pocket.

Pharmacophoric Features: Adding hydrogen bond donors/acceptors, charged groups, or hydrophobic moieties can create new interactions with a target protein.

Physicochemical Properties: Modifying substituents can alter solubility, lipophilicity (LogP), and metabolic stability, which are crucial for a compound's utility as a probe or potential drug.

The following table demonstrates how different classes of substituents, installed via functionalization of the 8-bromo position, can systematically alter molecular properties to explore new chemical space.

Substituent Class (at C8) Example Group Potential Impact on Molecular Properties Goal of Exploration
Substituted Phenyl Rings-OCH₃, -CF₃, -COOHModulates electronics, lipophilicity, and provides vectors for further functionalization.Explore hydrophobic and π-stacking interactions.
Saturated HeterocyclesPiperidine, MorpholineIncreases aqueous solubility, provides H-bond acceptors/donors, improves pharmacokinetic properties.Accessing polar interaction space and improving drug-like properties.
Aromatic HeterocyclesPyridine (B92270), ThiopheneIntroduces polar contacts, metal-chelating sites, and alters metabolic profile.Probing specific polar interactions within a binding site.
Linear Alkyl Chains-CH₂(CH₂)₂CH₃Increases lipophilicity and van der Waals interactions.Exploring deep, hydrophobic pockets in a target.
Functionalized Amines-NH(CH₂)₂OHIntroduces charge, hydrogen bonding capability, and potential for salt formation.Enhancing solubility and targeting charged or polar residues.

By synthesizing and screening such a focused library, researchers can systematically map the SAR for the imidazo[1,5-a]pyridine scaffold against a particular biological target. This methodical approach not only increases the probability of discovering potent and selective chemical probes for fundamental research but also lays the groundwork for future therapeutic development by thoroughly charting a novel and biologically relevant region of chemical space.

Emerging Research Avenues and Future Perspectives for 8 Bromo 3 Methylimidazo 1,5 a Pyridine

Development of Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 8-Bromo-3-methylimidazo[1,5-a]pyridine will increasingly focus on green chemistry principles to minimize environmental impact and enhance efficiency. Current research into the broader imidazo[1,5-a]pyridine (B1214698) class provides a roadmap for these advancements. Methodologies such as one-pot, multi-component reactions are at the forefront, prized for their high atom economy and operational simplicity. mdpi.comnih.gov For instance, iodine-mediated one-pot methods have been developed for synthesizing related analogs, offering mild reaction conditions and high atom utilization. mdpi.com

Future research will likely adapt these principles for the targeted synthesis of this compound. The focus will be on replacing traditional, often harsh, reagents with more benign alternatives. This includes the use of metal-free catalysis, leveraging reagents like molecular iodine, or employing eco-friendly solvents such as water or anisole. organic-chemistry.orgrsc.org The development of heterogeneous catalysts, which can be easily recovered and reused, also represents a significant avenue for sustainable production.

Synthetic StrategyKey FeaturesPotential Advantages for Target CompoundReference
Metal-Free Oxidative AminationUses ambient conditions; avoids transition-metal catalysts.Reduces cost and potential for toxic metal contamination. organic-chemistry.org
Copper-Catalyzed Tandem ReactionsEfficient condensation-amination process using clean oxidants like O2.High yields and good functional group tolerance. organic-chemistry.org
Iodine-Mediated One-Pot SynthesisSimultaneous construction of multiple bonds under mild conditions.High atom utilization and operational simplicity. mdpi.com
Iron-Catalyzed C-H AminationUtilizes an inexpensive, earth-abundant metal and green solvents.Cost-effective and environmentally friendly. organic-chemistry.org

Unveiling Novel Reactivity and Transformation Pathways

The functional groups of this compound offer significant opportunities for exploring novel chemical transformations. The bromine atom at the 8-position is a particularly valuable synthetic handle. It is well-suited for a variety of palladium-, copper-, or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the facile introduction of a wide range of substituents, including aryl, alkyl, and amino groups, enabling the creation of diverse libraries of new derivatives.

Furthermore, the imidazo[1,5-a]pyridine core itself possesses unique electronic properties that can be exploited. Recent studies have demonstrated metal-free C-H functionalization at the C1 position of the imidazo[1,5-a]pyridine ring, allowing for the insertion of methylene (B1212753) bridges to create bis-heteroarenes. nih.gov Applying such strategies to this compound could lead to the synthesis of complex, bridged molecules with potential applications as bidentate ligands. The methyl group at the 3-position also offers a site for potential functionalization, further expanding the accessible chemical space.

Advanced In Silico Design and Prediction of Derivative Properties

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of this compound derivatives. In silico techniques, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict the geometric and electronic properties of novel compounds before they are synthesized. tandfonline.comresearchgate.net These methods can elucidate key parameters like frontier molecular orbital energies (HOMO/LUMO), which are crucial for understanding reactivity and predicting photophysical properties. tandfonline.com

For drug discovery applications, molecular docking simulations can predict the binding affinities and modes of interaction between designed derivatives and biological targets, such as proteins or enzymes. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can further refine compound design by forecasting their drug-like properties and potential liabilities. nih.gov By leveraging these computational tools, researchers can prioritize the synthesis of derivatives with the highest probability of possessing desired biological activities or material properties, thereby saving significant time and resources.

In Silico TechniquePredicted PropertiesPotential ApplicationReference
Density Functional Theory (DFT)Optimized geometries, frontier orbital energies, electrostatic potential maps.Predicting reactivity, stability, and electronic properties for materials science. tandfonline.commdpi.com
Molecular DockingBinding modes and affinities with biological targets.Designing potential inhibitors for drug discovery. nih.govnih.gov
ADMET PredictionPharmacokinetic profiles (absorption, distribution, metabolism, etc.).Evaluating drug-likeness of potential therapeutic agents. nih.gov
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectra.Designing new dyes, sensors, and optoelectronic materials. tandfonline.com

Integration into Supramolecular Chemistry and Nanomaterials

The rigid, planar structure and tunable electronic properties of the imidazo[1,5-a]pyridine scaffold make it an excellent building block for supramolecular chemistry and nanomaterials. The nitrogen atoms within the heterocyclic core can act as coordination sites for metal ions, enabling the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The 8-bromo and 3-methyl substituents on the target compound can be used to fine-tune the steric and electronic environment of these coordination sites, thereby influencing the structure and properties of the resulting supramolecular assemblies.

The inherent fluorescence of many imidazo[1,5-a]pyridine derivatives is another key feature. mdpi.comnih.gov This property can be harnessed to create fluorescent sensors, bioimaging probes, and advanced optical materials. mdpi.comdntb.gov.ua By coordinating these molecules with metals like Zinc(II), it is possible to enhance quantum yields and tune emission wavelengths. mdpi.com The bromine atom on this compound provides a convenient anchor point for grafting these fluorescent units onto nanoparticles or other surfaces, paving the way for the development of novel hybrid nanomaterials with tailored optical properties.

Expanding its Utility in Catalysis and Materials Science

The imidazo[1,5-a]pyridine framework is a versatile platform for designing novel ligands for transition metal catalysis. Specifically, derivatives can be fashioned into N-heterocyclic carbene (NHC) ligands, which are known for their strong σ-donating character and ability to form robust bonds with metal centers. acs.org The imidazo[1,5-a]pyridin-3-ylidene (ImPy) scaffold has been successfully used to create bidentate ligands for nickel and gold catalysis. nih.govmdpi.com The substituents at the 8- and 3-positions of this compound could be used to modulate the steric bulk and electronic properties of such ligands, thereby fine-tuning the activity and selectivity of the corresponding metal catalysts.

In materials science, the photophysical properties of imidazo[1,5-a]pyridines are of significant interest. Their wide Stokes shifts and stable fluorescence make them suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). mdpi.com Research has shown that their emission properties can be systematically tuned through chemical modification. mdpi.com The development of derivatives of this compound through the transformation pathways described earlier could lead to a new generation of dyes and luminophores with precisely engineered absorption and emission characteristics for use in sensors, bioimaging, and advanced optical devices. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 8-Bromo-3-methylimidazo[1,5-a]pyridine, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2-(aminomethyl)pyridine derivatives with brominated electrophiles. Key parameters include:

  • Temperature : Reactions often proceed at 160°C in polyphosphoric acid to facilitate cyclization .
  • Catalysts : Acidic media (e.g., polyphosphoric acid) enhance electrophilic substitution and ring closure .
  • Reaction Time : 2–4 hours to balance yield and purity, with prolonged heating risking decomposition .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 7–9 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₈H₇BrN₂: 227.9854) .
  • X-ray Crystallography : Resolves absolute stereochemistry and confirms bromine placement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solvent systems for brominated imidazo[1,5-a]pyridine synthesis?

  • Methodological Answer :

  • Systematic Screening : Test polar aprotic (DMF, DMSO) vs. acidic (polyphosphoric acid) solvents under standardized conditions .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify rate-limiting steps .
  • Replication : Reproduce conflicting protocols with controlled variables (e.g., purity of starting materials) .

Q. What role does the bromine substituent play in directing regioselectivity during further functionalization?

  • Methodological Answer :

  • Cross-Coupling Reactions : Bromine enables Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ (1–5 mol%) in THF/water .
  • Electronic Effects : Bromine’s electron-withdrawing nature directs electrophilic substitutions to the C5 position .

Q. How can computational methods predict the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • DFT Calculations : Model protonation states (e.g., N1 vs. N3) and degradation pathways (e.g., debromination at pH < 2) .
  • Molecular Dynamics (MD) : Simulate solute-solvent interactions in aqueous/organic mixtures to predict hydrolysis .
  • Validation : Compare computational results with accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What strategies mitigate scale-up challenges (e.g., exothermicity, purification) in producing this compound?

  • Methodological Answer :

  • Process Optimization : Use gradual reagent addition and inline cooling to manage exothermic cyclization .
  • Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • PAT Integration : Employ real-time monitoring (e.g., FTIR) to track reaction endpoints and impurities .

Data Contradiction Analysis

Q. How should researchers validate discrepancies in reported melting points for brominated imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • Reproducibility : Synthesize the compound using literature methods and compare melting points via DSC for precision .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities affecting thermal properties .
  • Crystallographic Correlation : Cross-reference melting data with X-ray-derived packing diagrams to identify polymorphic variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.